Thiomorpholine-4-carbohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
thiomorpholine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3OS/c6-7-5(9)8-1-3-10-4-2-8/h1-4,6H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUWLBXJYJOGHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Hydrazide Chemistry and Thiomorpholine Heterocycles
Thiomorpholine-4-carbohydrazide is a molecule that integrates two important chemical functionalities: a hydrazide group and a thiomorpholine (B91149) ring. Hydrazides are a class of organic compounds characterized by the presence of a nitrogen-nitrogen single bond with an adjacent carbonyl group. This functional group is known for its reactivity and is a key component in the synthesis of many heterocyclic compounds. nih.govnih.gov The hydrazide moiety can act as a nucleophile, allowing it to react with various electrophiles to form a wide range of derivatives. nih.gov
The other component, thiomorpholine, is a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom. jchemrev.com It is the sulfur analog of morpholine, where the oxygen atom is replaced by sulfur. jchemrev.com This substitution significantly influences the molecule's properties, including its lipophilicity and metabolic pathways. mdpi.com The thiomorpholine ring is considered a "privileged scaffold" in medicinal chemistry because its presence in a molecule can confer favorable biological properties. jchemrev.comresearchgate.net
By combining these two structures, this compound emerges as a bifunctional molecule. It possesses the reactive potential of the hydrazide group, which can be used to build larger molecular architectures, and the structural and electronic contributions of the thiomorpholine ring, making it a valuable starting material for creating novel compounds.
Significance of Sulfur and Nitrogen Containing Scaffolds in Chemical Research
The presence of both sulfur and nitrogen atoms within a single molecular framework, as seen in Thiomorpholine-4-carbohydrazide, is of significant interest in chemical and pharmaceutical research. These elements impart specific properties to the molecules that contain them.
Key attributes of sulfur and nitrogen-containing scaffolds:
Biological Activity: Many biologically active compounds owe their properties to the presence of sulfur and nitrogen heterocycles. These structures are found in numerous pharmaceuticals. The thiomorpholine (B91149) scaffold, for instance, is associated with a wide range of biological activities, including antimicrobial, anticancer, and antitubercular effects. jchemrev.comresearchgate.net
Pharmacokinetic Properties: The inclusion of a thiomorpholine ring can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net The sulfur atom, in particular, can increase lipophilicity and provides a "metabolically soft spot" for oxidation, which can be advantageous in drug design. mdpi.com
Coordination Chemistry: The nitrogen and sulfur atoms can act as donor atoms, allowing them to coordinate with metal ions. This property is utilized in the development of metal complexes with specific catalytic or biological functions.
Synthetic Versatility: The reactivity of the N-H group in the thiomorpholine ring and the functional groups attached to it, such as the carbohydrazide (B1668358) in this case, provide multiple points for chemical modification. This allows for the creation of diverse libraries of compounds for screening purposes.
Overview of Research Trajectories for Thiomorpholine 4 Carbohydrazide
Synthetic Methodologies and Chemical Transformations of this compound
The synthesis of this compound and its derivatives can be achieved through various strategies, including one-pot and multi-step approaches. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability of the process.
One-Pot Synthesis Strategies and Optimization
One-pot syntheses offer an efficient and atom-economical approach to this compound and related structures. These methods typically involve the reaction of multiple components in a single reaction vessel, thereby avoiding the isolation and purification of intermediates.
For instance, a one-pot strategy can be envisioned starting from the reaction of an amine with a suitable carbonate or carbamate, followed by the introduction of hydrazine (B178648). This approach streamlines the synthetic process, reducing solvent waste and reaction time. The optimization of such a one-pot synthesis would involve a careful study of reaction parameters.
| Parameter | Condition | Rationale |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) | To ensure solubility of reactants and facilitate the reaction. |
| Temperature | Varies (e.g., Room temperature to reflux) | To control the reaction rate and minimize side product formation. |
| Catalyst | Base or acid catalysis | To activate the reactants and promote the desired transformations. |
| Reactant Ratio | Equimolar or slight excess of one reactant | To drive the reaction to completion and maximize yield. |
Similarly, one-pot syntheses of related heterocyclic systems, such as 2-thioxo-1,3-thiazinane-4-one derivatives, have been successfully achieved through the reaction of primary amines and carbon disulfide with acryloyl chloride under solvent-free conditions. researchgate.net Another example is the efficient synthesis of 2-(3-alkyl-4-oxo-2-thioxo-1,3-thiazinan-5-yl)acetic acids via a three-component reaction between primary amines, carbon disulfide, and itaconic anhydride (B1165640). nih.gov These examples highlight the potential of one-pot methodologies in the synthesis of complex heterocyclic structures from simple and readily available starting materials.
Multi-Step Synthetic Routes
Multi-step syntheses, while often more laborious, provide greater control over the formation of the target molecule and allow for the purification of intermediates at each stage. A common multi-step approach to this compound involves the initial synthesis of thiomorpholine, followed by its reaction with a suitable reagent to introduce the carbohydrazide functionality.
The synthesis of the thiomorpholine ring itself can be accomplished through various reported methods. nih.govresearchgate.netresearchgate.net One such method involves the reaction of diethanolamine (B148213) with sodium sulfide (B99878) to form the thiomorpholine ring. nih.gov Another strategy utilizes the reaction of cysteamine (B1669678) hydrochloride and vinyl chloride in a photochemical thiol-ene reaction, followed by base-mediated cyclization. nih.govresearchgate.netresearchgate.net
Once thiomorpholine is obtained, it can be reacted with ethyl chloroacetate (B1199739) in the presence of a base to yield morpholin-N-ethyl acetate (B1210297). Subsequent treatment with hydrazine hydrate (B1144303) affords the corresponding acetohydrazide. uobaghdad.edu.iq This acetohydrazide can then be converted to the desired this compound.
A representative multi-step synthesis is outlined below:
Synthesis of Thiomorpholine: Reaction of diethanolamine with sodium sulfide. nih.gov
N-Alkylation: Reaction of thiomorpholine with ethyl chloroacetate. uobaghdad.edu.iq
Hydrazinolysis: Treatment of the resulting ester with hydrazine hydrate to form the carbohydrazide. uobaghdad.edu.iq
Multi-step syntheses are also employed for creating more complex molecules, such as the alkaloid natural product (±)-oxomaritidine, using flow chemistry to link multiple synthetic steps into a continuous sequence. syrris.jp
Role of Precursors and Reaction Conditions
The selection of precursors and the optimization of reaction conditions are critical for the successful synthesis of this compound and its derivatives. The purity and reactivity of the starting materials directly impact the yield and purity of the final product.
Key Precursors:
Thiomorpholine: The core heterocyclic structure. mdpi.com
Hydrazine Hydrate: A key reagent for introducing the hydrazide group. sapub.orgresearchgate.net
Carbon Disulfide: Used in the synthesis of thiocarbohydrazide (B147625) intermediates. sapub.orgresearchgate.net
Ethyl Chloroacetate: A common reagent for introducing an acetate group that can be converted to a hydrazide. uobaghdad.edu.iq
Reaction Conditions: The reaction conditions, including solvent, temperature, and catalysts, must be carefully controlled to achieve the desired outcome. For example, the synthesis of thiocarbohydrazide from hydrazine and carbon disulfide is optimized at a temperature of 80°C with a specific molar ratio of reactants. sapub.orgresearchgate.net In the synthesis of 4-(4-nitrophenyl)thiomorpholine, a precursor for other derivatives, the reaction is carried out by heating thiomorpholine and 4-fluoronitrobenzene in acetonitrile (B52724) in the presence of a base. mdpi.com
Derivatization and Functionalization Reactions of this compound Derivatives
The carbohydrazide moiety of this compound is a versatile functional group that can undergo a variety of chemical transformations, leading to the formation of diverse heterocyclic systems.
Cyclocondensation Reactions for Heterocyclic Ring Formation (e.g., Triazoles, Thiadiazoles)
Cyclocondensation reactions are a cornerstone of heterocyclic chemistry, allowing for the construction of various ring systems. This compound serves as an excellent substrate for these reactions, leading to the formation of biologically relevant heterocycles such as triazoles and thiadiazoles. sapub.orgsbq.org.brnih.gov
Synthesis of 1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through the reaction of thiosemicarbazide (B42300) intermediates, which can be derived from carbohydrazides. raco.catresearchgate.net For example, a thiosemicarbazide can be cyclized in the presence of a base, such as sodium hydroxide, to form the corresponding 1,2,4-triazole-3-thiol. uobaghdad.edu.iq The reaction of thiocarbohydrazide with carboxylic acids can also yield 4-amino-3-substituted-1,2,4-triazole-5-thiones. sapub.org
Synthesis of 1,3,4-Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from thiosemicarbazide or thiosemicarbazone precursors. sbq.org.brnih.gov The cyclization of thiosemicarbazones with reagents like acetic anhydride or concentrated sulfuric acid is a common method for forming the 1,3,4-thiadiazole (B1197879) ring. nih.govchemmethod.com For instance, substituted thiosemicarbazones can be heated with concentrated sulfuric acid to yield 1,3,4-thiadiazole derivatives. chemmethod.com Another approach involves the reaction of acylhydrazines with carbon disulfide to form a dithiocarbazate intermediate, which can then be cyclized to a 1,3,4-thiadiazole. sbq.org.br The reaction of thiosemicarbazide with acetyl chloride is a direct route to 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov
| Heterocycle | Precursor | Reagent/Condition |
| 1,2,4-Triazole | Thiosemicarbazide | NaOH |
| 1,3,4-Thiadiazole | Thiosemicarbazone | Acetic Anhydride or H₂SO₄ |
| 1,3,4-Thiadiazole | Acylhydrazine | CS₂ |
Mannich Reactions and Aminomethylation Utilizing Thiomorpholine Moieties
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. uobaghdad.edu.iq This reaction is widely used to introduce aminomethyl groups into various molecules, often enhancing their biological activity. nih.gov
In the context of this compound derivatives, the Mannich reaction can be utilized to functionalize the resulting heterocyclic systems. For example, 1,2,4-triazole-3-thiol derivatives, synthesized from this compound precursors, can undergo Mannich reactions with formaldehyde (B43269) and various secondary amines to yield a series of N-substituted aminomethyl derivatives. uobaghdad.edu.iq This aminomethylation can occur at the N-H protons of the triazole ring. uobaghdad.edu.iq
The general scheme for a Mannich reaction involves the condensation of a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govresearchgate.net The resulting products are known as Mannich bases.
The application of the Mannich reaction is not limited to triazoles. It has been used to modify a wide range of heterocyclic compounds, including 8-hydroxyquinolines, where aminomethylation occurs at the 7-position of the quinoline (B57606) ring. mdpi.com The introduction of a thiomorpholine moiety via a Mannich reaction can influence the lipophilicity and metabolic profile of a molecule. mdpi.com
Acylation and Alkylation Reactions
The presence of the hydrazide functional group in this compound provides a reactive site for both acylation and alkylation reactions, allowing for the introduction of a wide array of substituents and the synthesis of novel derivatives.
Acylation reactions of hydrazides are well-established transformations in organic chemistry. orgoreview.comresearchgate.netbyjus.com Primary and secondary amines, including the terminal nitrogen of the hydrazide group, readily react with acylating agents such as acid chlorides and anhydrides. orgoreview.combyjus.com This nucleophilic acyl substitution proceeds through the attack of the amine nitrogen on the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to yield the N-substituted amide. orgoreview.com While specific studies on the acylation of this compound are not extensively documented, it is anticipated to follow this general mechanism. The reaction would result in the formation of N'-acyl-thiomorpholine-4-carbohydrazides, where the acyl group is attached to the terminal nitrogen of the hydrazide moiety. The use of a base, such as pyridine (B92270) or sodium hydroxide, is often employed to neutralize the acid generated during the reaction. orgoreview.com
Alkylation reactions offer another avenue for the functionalization of this compound. The nitrogen atoms in the molecule, particularly the terminal nitrogen of the hydrazide and the nitrogen within the thiomorpholine ring, can act as nucleophiles. wikipedia.orgnih.gov The alkylation of amines is a fundamental process, typically occurring via a nucleophilic aliphatic substitution reaction with an alkyl halide. wikipedia.org However, the reactivity of different nitrogen atoms within the same molecule can lead to a mixture of products. For laboratory-scale synthesis of tertiary amines, N-alkylation is a common strategy. wikipedia.org In the context of this compound, alkylation could potentially occur at the terminal hydrazide nitrogen, the nitrogen of the thiomorpholine ring, or both, depending on the reaction conditions and the nature of the alkylating agent. The use of specific protecting groups might be necessary to achieve selective alkylation at a desired position.
| Reaction Type | Reagents | General Product | Key Considerations |
| Acylation | Acid Chlorides, Acid Anhydrides | N'-Acyl-thiomorpholine-4-carbohydrazide | Use of a base to neutralize acid by-product. |
| Alkylation | Alkyl Halides | N'-Alkyl or N-Alkyl this compound derivatives | Potential for multiple alkylation sites; may require protecting groups for selectivity. |
Oxidative Transformations of the Thiomorpholine Moiety (e.g., Sulfoxides, Sulfones)
The sulfur atom within the thiomorpholine ring of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These transformations can significantly alter the physicochemical properties of the molecule, including its polarity and hydrogen bonding capabilities.
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common and well-understood reaction in organic chemistry. researchgate.netacs.org A variety of oxidizing agents can be employed for this purpose. The oxidation of thiomorpholine itself has been studied, and it is known that the sulfur atom can be oxidized. nih.gov For instance, the biodegradation of thiomorpholine has been shown to proceed via the formation of thiomorpholine sulfoxide (B87167). nih.gov
The mechanism of sulfide oxidation often involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen source. researchgate.netacs.org For example, with hydrogen peroxide, the reaction is thought to proceed via a transition state where the O-O bond of the peroxide is cleaved as the new S-O bond is formed. acs.org The oxidation can often be controlled to selectively produce the sulfoxide by using milder oxidizing agents or by carefully controlling the reaction conditions. Stronger oxidizing agents or more forcing conditions will typically lead to the formation of the sulfone.
| Oxidation State | Product | Typical Oxidizing Agents |
| +1 | This compound Sulfoxide | Hydrogen Peroxide (controlled), Sodium Periodate |
| +2 | This compound Sulfone | Potassium Permanganate, Peroxy acids |
Mechanistic Studies of this compound Synthesis and Reactions
While specific mechanistic studies on the synthesis and reactions of this compound are limited, the underlying principles can be inferred from the well-established mechanisms of related reactions.
The synthesis of carbohydrazides often involves the reaction of a hydrazine with a carbonyl compound or a derivative. ajgreenchem.comwikipedia.org For instance, carbohydrazide itself can be produced by the reaction of urea (B33335) with hydrazine. wikipedia.org A plausible route to this compound would involve the reaction of thiomorpholine with a reagent that can introduce the carbohydrazide moiety, such as phosgene (B1210022) followed by hydrazine, or by reacting thiomorpholine with a pre-formed carbohydrazide precursor. The mechanism of such a reaction would likely involve the nucleophilic attack of the thiomorpholine nitrogen on an electrophilic carbonyl carbon. libretexts.org
The mechanism of acylation of the hydrazide moiety involves a nucleophilic acyl substitution, as previously mentioned. orgoreview.com The lone pair of electrons on the terminal nitrogen of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. orgoreview.com This is followed by the elimination of a leaving group to form the stable amide bond.
The mechanism of alkylation reactions at the nitrogen centers is typically a nucleophilic substitution (SN2) reaction, where the amine nitrogen attacks the electrophilic carbon of an alkyl halide, displacing the halide ion. wikipedia.orgnumberanalytics.com The relative nucleophilicity of the different nitrogen atoms in this compound would influence the regioselectivity of the alkylation.
The mechanism of the oxidation of the thiomorpholine sulfur atom to a sulfoxide or sulfone depends on the oxidizing agent used. With peroxides, the reaction is believed to be a concerted process involving the transfer of an oxygen atom from the peroxide to the sulfur. acs.org The sulfur atom acts as a nucleophile, attacking one of the oxygen atoms of the peroxide. researchgate.net For stronger oxidizing agents, the mechanism may involve radical intermediates or other pathways.
This compound as a Ligand System
Identification of Potential Donor Atoms (Nitrogen, Oxygen, Sulfur)
The structure of this compound features several potential donor atoms that can participate in coordination with metal ions. These include the nitrogen atoms of the hydrazide moiety, the carbonyl oxygen atom, and the sulfur atom within the thiomorpholine ring. The coordination behavior of the ligand is expected to be versatile, with the possibility of it acting as a monodentate, bidentate, or even a bridging ligand.
The hydrazide group (-NH-NH2) offers two nitrogen atoms with lone pairs of electrons, making them prime candidates for donation to a metal center. The terminal amino nitrogen is generally more basic and sterically accessible, often serving as a primary coordination site. The carbonyl group (C=O) possesses a lone pair on the oxygen atom, allowing for another point of attachment. Furthermore, the sulfur atom in the thiomorpholine ring, with its available lone pairs, can also act as a soft donor site, particularly favorable for coordinating with softer metal ions.
The specific donor atoms involved in complexation would likely depend on several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions, and the solvent used. For instance, hard metal ions would be expected to preferentially coordinate with the harder oxygen and nitrogen donor atoms, while softer metal ions would show a greater affinity for the sulfur atom.
Flexibility and Steric Considerations in Ligand Design
The this compound molecule possesses a combination of rigid and flexible components that influence its coordination behavior. The thiomorpholine ring typically adopts a stable chair conformation, which introduces a degree of rigidity to that portion of the ligand. This conformational stability can influence the orientation of the substituents and, consequently, the directionality of the coordination bonds.
In contrast, the carbohydrazide side chain (-CO-NH-NH2) offers significant rotational freedom around the C-N and N-N single bonds. This flexibility allows the ligand to adapt to the preferred coordination geometry of different metal ions. However, the steric bulk of the thiomorpholine ring could impose certain constraints, potentially favoring the formation of specific isomers or coordination geometries and hindering the formation of others. These steric effects can be a crucial factor in the design of metal complexes with desired properties.
Complexation with Transition Metal Ions
Synthetic Methodologies for Metal Complex Formation
The synthesis of transition metal complexes with this compound is anticipated to follow well-established methodologies for related hydrazide and thiocarbohydrazide ligands. A common approach involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.
Typically, the ligand would be dissolved in a solvent such as ethanol, methanol, or a mixture of solvents, and a solution of the metal salt (e.g., chlorides, nitrates, sulfates, or acetates of transition metals) would be added, often with stirring and sometimes with gentle heating to facilitate the reaction. The resulting metal complex may precipitate out of the solution upon formation or after cooling, and can then be isolated by filtration, washed, and dried. The molar ratio of the metal to the ligand would be a critical parameter to control the stoichiometry of the resulting complex. In some cases, the use of a base may be necessary to deprotonate the ligand and facilitate coordination.
Stoichiometry and Coordination Geometries of Formed Complexes
The stoichiometry and coordination geometry of complexes formed with this compound would be dictated by the coordination preferences of the metal ion and the ligand's denticity in a particular reaction. Given its potential to act as a bidentate or tridentate ligand, a variety of stoichiometries, such as 1:1, 1:2, or even polymeric structures, are conceivable.
For example, if the ligand acts as a bidentate N,O donor (coordinating through a hydrazinic nitrogen and the carbonyl oxygen), it could form complexes with a 1:2 metal-to-ligand ratio with octahedral geometry, or a 1:2 ratio with square planar or tetrahedral geometry for certain metal ions. If the sulfur atom also participates in coordination, making the ligand tridentate (N,O,S), a 1:1 or 1:2 stoichiometry could lead to various geometries depending on the coordination number of the metal ion.
The table below presents examples of stoichiometries and geometries observed in complexes with related ligands, which can serve as a predictive model for this compound complexes.
| Metal Ion | Related Ligand | Stoichiometry (Metal:Ligand) | Coordination Geometry | Reference |
| Cu(II) | Thiocarbohydrazone | 2:1 | Square Planar | core.ac.uk |
| Ni(II) | Thiocarbohydrazide | 1:3 | Pseudooctahedral | sapub.org |
| Co(II) | Thiocarbohydrazide | 1:3 | Pseudooctahedral | sapub.org |
| Zn(II) | Pyrimidine carbohydrazide | 1:1 | Octahedral | ekb.eg |
| Ag(I) | Thiomorpholine-4-carbonitrile (B13281492) | 1:2 | Three-coordinate & Four-coordinate | bg.ac.rs |
Spectroscopic and Structural Characterization of Coordination Compounds
The characterization of potential this compound metal complexes would rely on a suite of spectroscopic and structural techniques to elucidate their formation and structure.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the donor atoms involved in coordination. Upon complexation, shifts in the vibrational frequencies of the key functional groups are expected. For instance, a shift in the ν(C=O) band of the carbonyl group to a lower frequency would suggest its coordination to the metal ion. Similarly, changes in the ν(N-H) and δ(NH2) bands of the hydrazide moiety would indicate the involvement of the nitrogen atoms in bonding. Coordination through the thiomorpholine sulfur atom might be inferred from shifts in the C-S stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would provide valuable information about the ligand's structure within the complex. Deshielding or shielding of the protons and carbons near the coordination sites would be indicative of complex formation.
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes would reveal information about the coordination geometry around the metal ion. The d-d transitions observed in the visible region are characteristic of the electronic environment of the metal and can help in assigning the geometry (e.g., octahedral, tetrahedral).
The following table summarizes typical spectroscopic data observed for related ligand complexes, offering a reference for what might be expected for complexes of this compound.
| Technique | Functional Group / Transition | Expected Change upon Complexation | Reference |
| IR | ν(C=O) | Shift to lower frequency | ekb.eg |
| ν(N-H) | Shift and/or broadening | ekb.eg | |
| Thioamide Bands | Shifts in frequency and intensity | sapub.org | |
| UV-Vis | d-d transitions | Appearance of new bands in the visible region | core.ac.uk |
| Ligand-to-Metal Charge Transfer | Appearance of new intense bands |
Analysis of Binding Modes and Coordination Environment
The coordination of this compound to metal centers is dictated by the presence of multiple donor atoms: the sulfur and nitrogen atoms of the thiomorpholine ring, and the nitrogen and oxygen atoms of the carbohydrazide group. This poly-dentate nature allows for several potential binding modes, leading to a diverse range of coordination environments around the metal ion.
The thiomorpholine moiety can coordinate through its sulfur atom, which acts as a soft donor, or its nitrogen atom, a harder donor. The preferred coordination site often depends on the nature of the metal ion, in accordance with the Hard and Soft Acids and Bases (HSAB) principle. Soft metal ions like Ag(I) and Hg(II) are expected to show a preference for the soft sulfur donor, while harder metal ions may favor coordination with the nitrogen atom.
The carbohydrazide group (-CONHNH₂) presents additional coordination sites. The carbonyl oxygen and the hydrazinic nitrogen atoms can both act as donors. Furthermore, under certain conditions, the carbohydrazide moiety can undergo enolization to form a tautomer containing a C=N bond and an -OH group. This enolic form can then coordinate to metal ions through the deprotonated oxygen and the azomethine nitrogen, often acting as a bidentate chelating agent. This versatility in binding allows this compound to act as a monodentate, bidentate, or even a bridging ligand, connecting multiple metal centers.
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial in elucidating the binding mode of the ligand. In IR spectra, a shift in the ν(C=O) stretching frequency to a lower wavenumber upon complexation typically indicates coordination through the carbonyl oxygen. Similarly, changes in the stretching frequencies associated with the N-H and C-S bonds can provide evidence for the involvement of the hydrazinic nitrogen and thiomorpholine sulfur atoms in coordination.
While crystal structure data for complexes of this compound itself are limited, studies on analogous thiocarbohydrazone and Schiff base ligands provide valuable insights. For instance, in many reported metal complexes of thiocarbohydrazones, the ligand coordinates in its enolic form as a bidentate or tridentate ligand through the thiolato sulfur, azomethine nitrogen, and phenolic oxygen atoms ijsr.net. The resulting coordination geometries around the metal centers are diverse, ranging from square planar to octahedral ijsr.netnih.gov.
Table 1: Potential Donor Atoms and Coordination Modes of this compound
| Donor Atom/Group | Potential Coordination Mode |
| Thiomorpholine Sulfur (S) | Monodentate |
| Thiomorpholine Nitrogen (N) | Monodentate |
| Carbonyl Oxygen (O) | Monodentate |
| Hydrazinic Nitrogen (NH/NH₂) | Monodentate, Bridging |
| Enolic Oxygen (-O⁻) | Monodentate (part of chelate) |
| Azomethine Nitrogen (=N-) | Monodentate (part of chelate) |
Role in the Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The multidentate and flexible nature of this compound makes it a promising candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). Coordination polymers are extended structures formed by the self-assembly of metal ions and bridging organic ligands. MOFs are a subclass of coordination polymers characterized by their porous nature.
This compound can act as a linker, connecting metal centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. The dimensionality and topology of the resulting framework are influenced by several factors, including the coordination geometry of the metal ion, the binding mode of the ligand, and the reaction conditions such as solvent and temperature.
For example, if the ligand bridges two metal centers in a linear fashion, a 1D chain can be formed. If it connects three or more metal centers, more complex 2D or 3D networks can arise. The flexibility of the thiomorpholine ring can also play a crucial role in the final architecture, allowing for the accommodation of different metal ion coordination preferences and potentially leading to interpenetrated frameworks.
While specific examples of coordination polymers and MOFs based solely on this compound are not widely reported, studies on related systems demonstrate the potential of this ligand class. For instance, coordination polymers of silver have been synthesized using thiomorpholine-4-carbonitrile, a related ligand, in conjunction with aromatic polyoxoacids as co-ligands bg.ac.rs. In these structures, the thiomorpholine derivative acts as a monodentate or bis-monodentate ligand, contributing to the formation of 1D and 2D networks bg.ac.rs. The design of MOFs often relies on rigid linkers to create predictable and porous structures rsc.orgnih.govrsc.org. The flexibility of the thiomorpholine ring in this compound might present challenges in forming highly ordered, porous MOFs, but it could also lead to the formation of dynamic frameworks with interesting properties. The functionalization of linkers is a key strategy in tuning the properties of MOFs, and the carbohydrazide group offers a handle for post-synthetic modification nih.govtcichemicals.com.
Table 2: Potential Structural Outcomes with this compound as a Linker
| Ligand Binding Mode | Resulting Structure |
| Monodentate | Discrete complexes |
| Bidentate Chelating | Discrete complexes |
| Bidentate Bridging | 1D Coordination Polymer |
| Tridentate Bridging | 2D or 3D Coordination Polymer/MOF |
| Tetradentate Bridging | 3D Coordination Polymer/MOF |
Stability and Intermolecular Interactions within Metal Complexes
The stability of metal complexes of this compound is influenced by both the strength of the metal-ligand bonds and the presence of intermolecular interactions. The thermodynamic stability of the complexes in solution can be quantified by their stability constants, which are typically determined using techniques such as potentiometric or spectrophotometric titrations. Generally, the formation of chelate rings leads to enhanced thermodynamic stability, known as the chelate effect.
These hydrogen bonds can link adjacent complex units, leading to the formation of supramolecular architectures of higher dimensionality. For instance, N-H···O and N-H···N hydrogen bonds are commonly observed in the crystal structures of related carbohydrazide and thiosemicarbazide complexes, often forming well-defined motifs like dimers or chains nih.govnih.govrsc.orgrsc.org. The thiomorpholine ring, although less prone to strong hydrogen bonding, can participate in weaker C-H···X (where X is an electronegative atom) interactions mdpi.comresearchgate.net.
Table 3: Common Intermolecular Interactions in this compound Complexes
| Interaction Type | Donor | Acceptor | Potential Effect on Structure |
| Hydrogen Bonding | N-H | O=C, N, Cl⁻, etc. | Formation of supramolecular chains, sheets, or 3D networks. |
| Hydrogen Bonding | O-H (enolic form) | O=C, N, etc. | Stabilization of specific tautomers and crystal packing. |
| van der Waals Forces | All atoms | All atoms | Contribute to the overall crystal packing efficiency. |
| C-H···π Interactions | C-H bonds | Aromatic rings (if present) | Influence the orientation of molecules in the crystal. |
Structural Characterization and Advanced Analytical Techniques
Spectroscopic Analysis for Thiomorpholine-4-carbohydrazide Structure Elucidation
Spectroscopic techniques are indispensable for mapping the connectivity and chemical environment of atoms within a molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a detailed picture of its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different sets of protons in the molecule. The protons on the thiomorpholine (B91149) ring would likely appear as multiplets in the aliphatic region. Specifically, the protons on the carbons adjacent to the sulfur atom would have a different chemical shift compared to those adjacent to the nitrogen atom due to the differing electronegativity. The N-H protons of the hydrazide group would be expected to appear as broad singlets, and their chemical shift could be sensitive to the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would provide complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbon of the carbohydrazide (B1668358) group would be expected to appear at a significantly downfield chemical shift (typically in the range of 160-180 ppm). The carbons of the thiomorpholine ring would resonate in the aliphatic region, with the carbons adjacent to the heteroatoms being shifted downfield compared to a simple cyclohexane. For instance, in the related compound thiomorpholine, the carbon atoms appear at specific chemical shifts that help in assigning the signals for the target molecule. mdpi.comchemicalbook.com
A hypothetical data table for the expected NMR shifts is presented below, based on the analysis of similar structures.
| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| C=O | - | ~165-175 |
| CH₂-N | Multiplet | ~45-55 |
| CH₂-S | Multiplet | ~25-35 |
| NH | Broad Singlet | - |
| NH₂ | Broad Singlet | - |
This is a hypothetical representation and actual values would need to be determined experimentally.
Infrared (IR) Spectroscopy and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show key absorption bands. A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O (amide I band) stretching vibration of the carbohydrazide group. The N-H stretching vibrations of the amine and amide groups would appear as one or more bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the thiomorpholine ring would be observed around 2850-2950 cm⁻¹. The C-N and C-S stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹). For comparison, the IR spectrum of the parent compound, thiomorpholine, shows characteristic peaks for its structure. nist.gov
A table summarizing the expected characteristic IR absorption bands is provided below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H Stretch (Hydrazide) | 3200-3400 |
| C-H Stretch (Aliphatic) | 2850-2950 |
| C=O Stretch (Amide I) | 1650-1680 |
| N-H Bend (Amide II) | 1550-1620 |
| C-N Stretch | 1200-1350 |
| C-S Stretch | 600-800 |
These are expected ranges and would require experimental verification.
Mass Spectrometry (MS, LC/MS, EIMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
Molecular Weight Determination: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₅H₁₁N₃OS), which is 161.23 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Fragmentation Analysis: Electron Ionization Mass Spectrometry (EIMS) would cause the molecule to fragment in a predictable manner. Expected fragmentation pathways would include the cleavage of the N-N bond, the loss of the carbohydrazide group, and the fragmentation of the thiomorpholine ring. The resulting fragment ions would provide valuable information for confirming the structure. For example, a fragment corresponding to the thiomorpholine ring cation would be expected. Liquid Chromatography-Mass Spectrometry (LC/MS) would be particularly useful for analyzing the compound in a mixture and confirming its molecular weight.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the thiomorpholine ring (which is expected to adopt a chair conformation, as seen in derivatives like 4-(4-Nitrophenyl)thiomorpholine). mdpi.comresearchgate.net This technique would also reveal the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The crystallographic data for related carbohydrazide structures, such as thiophene-carbohydrazide-pyridine derivatives, demonstrate the detailed structural insights that can be obtained. nih.gov
A representative table of crystallographic data that would be obtained is shown below.
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
These parameters would be determined from the X-ray diffraction experiment.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages would be compared with the calculated theoretical values for the molecular formula C₅H₁₁N₃OS to confirm the empirical formula and the purity of the sample.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 37.25 | To be determined |
| Hydrogen (H) | 6.88 | To be determined |
| Nitrogen (N) | 26.06 | To be determined |
| Oxygen (O) | 9.92 | To be determined |
| Sulfur (S) | 19.89 | To be determined |
Experimental values are necessary for verification.
Advanced Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. A suitable reversed-phase HPLC method would be developed to assess the purity of a synthesized batch of this compound. The method would involve optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid) and selecting an appropriate column to achieve good separation and peak shape. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions.
Gas Chromatography (GC): While GC is typically used for volatile and thermally stable compounds, it might be applicable to this compound, possibly after derivatization to increase its volatility. A GC method, often coupled with a mass spectrometer (GC-MS), could provide excellent separation and identification capabilities.
Theoretical and Computational Studies of Thiomorpholine 4 Carbohydrazide
Quantum Chemical Investigations
Quantum chemical calculations are fundamental to exploring the electronic properties and energetic landscape of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular stability. For complex heterocyclic systems, these investigations are crucial for predicting chemical behavior and guiding synthetic efforts.
The electronic structure of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor ajchem-a.com. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties irjweb.com. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO irjweb.com.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the energies of these frontier orbitals. For instance, in studies of novel thienopyrazine-based dyes, DFT calculations were used to determine the HOMO, LUMO, and energy gap values, which are crucial for understanding their potential in organic solar cells . The calculated HOMO and LUMO energies confirm that charge transfer occurs within the molecule nih.govresearchgate.net. Theoretical knowledge of these energy levels is fundamental in the study of organic materials to optimize their photovoltaic properties .
Table 1: Example of Calculated Frontier Orbital Energies for Thienopyrazine Derivatives (in eV) Data illustrates the application of DFT to determine electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| P1 | -4.983 | -3.125 | 1.858 |
| P2 | -5.091 | -3.157 | 1.934 |
| P3 | -5.127 | -3.189 | 1.938 |
| P4 | -5.049 | -3.095 | 1.954 |
| P5 | -5.012 | -3.052 | 1.959 |
Source: Adapted from Der Pharma Chemica, 2016.
Quantum chemical calculations provide numerous descriptors that help in predicting the reactivity and stability of a molecule. The HOMO-LUMO energy gap is a primary indicator of stability irjweb.com. Beyond this, parameters such as ionization potential, electron affinity, electronegativity, chemical potential, global hardness, and softness are derived from the frontier orbital energies to quantify reactivity.
Computational studies on various heterocyclic compounds, such as isoindoline-1,3-dione derivatives, have utilized DFT to illustrate their reactivity and stability as potential inhibitors of biological targets acs.orgnih.govnih.gov. The stability of a molecule arising from hyperconjugative interactions and charge delocalization can be analyzed using Natural Bond Orbital (NBO) analysis, as demonstrated in studies of thiophene-2-carbohydrazide nih.govresearchgate.net. These theoretical investigations are invaluable for understanding the electronic properties and the nature of bonding within the synthesized compounds acs.orgnih.govnih.gov.
Molecules with flexible rings and side chains, such as Thiomorpholine-4-carbohydrazide, can exist in multiple conformations (spatial arrangements of atoms). Conformational analysis aims to identify the most stable conformers and the energy barriers between them. DFT calculations are highly effective for optimizing molecular geometries and determining the preferred conformation of a molecule mdpi.com. For example, in a study of 4-(4-Nitrophenyl)thiomorpholine, DFT calculations revealed that the 4-nitrophenyl group occupies a quasi-equatorial position in the optimized structure of the free molecule, differing from its quasi-axial position in the crystal structure mdpi.com.
Tautomerism, the interconversion between structural isomers, is another critical area of study. For molecules containing amide or thioamide groups, keto-enol or thione-thiol tautomerism can occur. Spectroscopic and computational methods are used to investigate these equilibria. Studies on novel 1,3,4-thiadiazole (B1197879) derivatives have shown that they can exist in keto-enol tautomeric forms, with the equilibrium being influenced by solvent polarity nih.gov. ¹H-NMR and ¹³C-NMR spectroscopy, supported by computational analysis, can confirm the presence of both tautomers nih.gov.
Theoretical calculations are essential for interpreting experimental spectra. DFT methods can accurately predict vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C).
For vibrational analysis, calculated harmonic frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data nih.govresearchgate.netresearchgate.net. Such calculations allow for a complete assignment of vibrational modes based on the potential energy distribution (PED) nih.govresearchgate.net. These theoretical spectra are so reliable that they can be used to construct the predicted FT-IR and FT-Raman spectra of the molecule nih.govresearchgate.net.
Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts nih.goviu.edu.sa. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and consideration of solvent effects nih.govnih.gov. Computational protocols have been developed to achieve high accuracy, with predictions often falling within 1.50 ppm for ¹³C and 0.12 ppm for ¹H shifts compared to experimental values when implicit solvation models are used nih.gov.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Heterocycle This table illustrates the agreement between theoretical and experimental spectroscopic data.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3350 | 3355 |
| C=O Stretch | 1680 | 1685 |
| C-N Stretch | 1250 | 1255 |
| Ring Deformation | 850 | 852 |
Note: Data is illustrative and based on typical results from DFT calculations on similar heterocyclic compounds.
Molecular Modeling and Simulation Approaches
While quantum chemical methods focus on the static properties of single molecules, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment over time.
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time researchgate.net. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations, fluctuations, and interactions.
In drug design and materials science, MD simulations are used to understand how a ligand interacts with a receptor, to assess the stability of molecular complexes, and to explore conformational changes nih.govnih.gov. For example, MD simulations of thiophene carboxamide derivatives complexed with tubulin were run for 100 nanoseconds to assert the stability and compactness of the complexes, providing insight into their anticancer activity researchgate.netmdpi.com. The simulations can reveal key interactions, such as hydrogen bonds, and analyze the thermodynamics of binding, offering a dynamic picture that complements static docking studies nih.gov.
Computational Prediction of Interaction Mechanisms (e.g., Molecular Docking)
Currently, there is a notable absence of published research specifically detailing the computational prediction of interaction mechanisms, such as molecular docking studies, for this compound. A thorough search of scientific databases and literature reveals no specific studies that have investigated the binding affinity and interaction patterns of this particular compound with biological targets.
While molecular docking is a common computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex, this analysis has not been publicly reported for this compound. Such studies are crucial for understanding potential pharmacological activities and for the rational design of new therapeutic agents. The lack of this data represents a significant gap in the scientific understanding of this compound's potential bioactivity.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-Stacking, Hirshfeld Surface Analysis)
There is no available scientific literature or crystallographic data detailing the analysis of intermolecular interactions and crystal packing of this compound. Techniques such as Hirshfeld surface analysis, which are instrumental in visualizing and quantifying intermolecular contacts in crystalline solids, have not been applied to this specific compound in any published research.
Consequently, information regarding the nature and prevalence of hydrogen bonding, π-stacking, and other non-covalent interactions that govern the solid-state architecture of this compound remains undetermined. The absence of these studies means that the supramolecular chemistry of this compound is not yet characterized.
Applications in Materials Science and Catalysis
Thiomorpholine-4-carbohydrazide as a Building Block in Advanced Materials
This compound serves as an excellent building block for advanced materials due to its inherent structural features. The molecule combines the thiomorpholine (B91149) ring with a carbohydrazide (B1668358) functional group. This carbohydrazide moiety, an analogue of thiosemicarbazides, provides multiple coordination sites through its nitrogen and sulfur atoms. researchgate.netnih.gov These sites can bind to metal ions or participate in hydrogen bonding, facilitating the self-assembly of larger, well-defined structures. nih.gov
Symmetrical disubstituted carbohydrazides, for instance, can react with metal precursors to form both discrete molecular complexes and extended polymeric networks. rsc.org The adaptability of the carbohydrazide ligand, which can offer different coordination environments, allows it to serve as a versatile component in constructing materials with desired topologies. rsc.org The thiomorpholine group itself influences properties such as solubility and stability, making it a useful component in the rational design of new materials. researchgate.net Researchers utilize these molecules as foundational units to create coordination polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies with tailored properties. rsc.orgsapub.org
Development of Functional Materials through Coordination Chemistry
The development of functional materials from this compound is primarily achieved through its rich coordination chemistry. The nitrogen and sulfur atoms in the molecule act as effective electron-pair donors (Lewis bases), readily forming stable coordination complexes with a wide variety of transition metal ions. researchgate.netnih.gov This process, known as chelation, often results in enhanced thermal stability and unique physicochemical properties that are absent in the free ligand.
The coordination of thiocarbohydrazide (B147625) derivatives to metal centers like copper, silver, cobalt, and nickel is a well-established strategy for creating functional materials. researchgate.net The resulting metal complexes have shown potential in diverse fields, from catalysis to materials science. researchgate.net The geometry and nuclearity (mononuclear or dinuclear) of these complexes can be controlled by the choice of metal ion, reaction conditions, and the specific structure of the carbohydrazide ligand, allowing for fine-tuning of the final material's function. nih.gov
Role in Composites and Nanomaterials
This compound and its derivatives are instrumental in the fabrication of composites and nanomaterials. They can act as ligands to create coordination polymers which are, by definition, nanoscale materials with repeating structural units. For example, research on the related compound thiomorpholine-4-carbonitrile (B13281492) has shown its ability to form one-dimensional (1D) and two-dimensional (2D) silver-based coordination polymers. bg.ac.rs Such polymers can be used as precursors to generate silver nanoparticles through methods like heating or ultrasonic irradiation. bg.ac.rs
These coordination polymers can also be integrated as a functional component within a larger matrix to form composite materials. The properties of the resulting composite would be a synergy of the host matrix and the embedded coordination polymer. Furthermore, thiocarbohydrazides have been identified as highly selective adsorbents for heavy metal ions, suggesting their potential use in creating functional nanocomposites for environmental remediation. sapub.org
Potential in Optoelectronic Applications and Coatings
The metal complexes derived from thiomorpholine-based ligands exhibit properties that make them promising candidates for optoelectronic applications and functional coatings. A key area of interest is photocatalysis. Silver-based coordination polymers synthesized with thiomorpholine-4-carbonitrile have demonstrated notable photocatalytic activity for the degradation of organic dyes under light irradiation. bg.ac.rs
These materials can also exhibit photoluminescence, a critical property for applications in sensors, light-emitting diodes (LEDs), and other optoelectronic devices. bg.ac.rs For instance, certain silver coordination polymers show luminescence at both room temperature and cryogenic temperatures (77 K), indicating potential for diverse applications. bg.ac.rs The ability of these complexes to form stable, ordered structures like 1D or 2D polymers makes them suitable for application as thin films or coatings that can impart photocatalytic or luminescent properties to a surface.
| Compound/Co-ligand | Dimensions | Photocatalytic Activity (Reaction Rate for Mordant Blue 9 Degradation) |
| {Ag(L)2}∞ | 2D | 0.056 min⁻¹ |
| {[Ag(H2BTC)(L)]∙(H3BTC)}∞ | 1D | 0.036 min⁻¹ |
| {[Ag2(H2BTEC)(L)2]∙3.33H2O}∞ | 2D | 0.046 min⁻¹ |
| [Ag(H25SSA)(L)]∞ | 1D | 0.041 min⁻¹ |
| Data derived from studies on silver(I) coordination polymers with thiomorpholine-4-carbonitrile (L) as the primary ligand. bg.ac.rs |
Catalytic Applications of this compound and Its Metal Complexes
Transition metal complexes of thiocarbohydrazides and related hydrazone compounds are recognized for their significant catalytic potential. researchgate.netresearchgate.net The ligand framework, provided by this compound, stabilizes the metal ion in a specific coordination environment, which is crucial for catalytic activity. The metal center in these complexes typically functions as the active site, facilitating chemical transformations by lowering the activation energy of a reaction. researchgate.net
The versatility of these complexes allows them to be used in a range of catalytic reactions. The electronic properties and stability of the catalyst can be systematically altered by changing the central metal ion or by making slight modifications to the organic ligand structure.
Design of Novel Catalyst Systems
The design of novel catalyst systems using this compound is an active area of research. By reacting the ligand with different metal precursors, chemists can create a library of catalysts with varied activities. A notable example involves the reaction of symmetrical carbohydrazides with a molybdenum source, [MoO₂(acac)₂], which yields polymeric ensembles. rsc.org These molybdenum(VI)-based materials have proven to be effective catalysts for the epoxidation of olefins, such as cyclooctene, under environmentally friendly conditions. rsc.org
The design strategy often involves controlling the final structure of the metal-ligand assembly. For instance, depending on the solvent and other coordinating species present, the reaction between a carbohydrazide and a metal can lead to either discrete (single-molecule) complexes or extended polymeric structures. rsc.org These different forms can exhibit distinct catalytic behaviors. Thermal treatment or mechanical grinding of the discrete complexes can transform them into the polymeric, catalytically active forms. rsc.org This demonstrates a sophisticated approach to catalyst design where the activation of the catalyst can be externally triggered.
Investigation of Reaction Pathways and Efficiency Enhancement
Understanding the reaction pathways and finding ways to enhance catalyst efficiency are critical aspects of catalysis research. Studies on catalyst systems involving thiomorpholine and carbohydrazide ligands provide insights into these areas. For example, in the photocatalytic degradation of dyes using silver coordination polymers, the reaction rates were found to directly correlate with the specific structure and coordination of the co-ligand used in the polymer. bg.ac.rs This suggests that the efficiency is highly dependent on the local environment of the silver(I) catalytic center.
| Catalyst System | Reaction | Substrate | Product | Oxidant |
| Polymeric Molybdenum(VI)-Carbohydrazide ensembles | Epoxidation | Cyclooctene | Cyclooctene oxide | aq. tert-Butyl hydroperoxide |
| Data derived from studies on the catalytic activity of polymeric ensembles formed from symmetrical disubstituted carbohydrazides and [MoO₂(acac)₂]. rsc.org |
Applications in Adsorption and Separation Technologies (e.g., Heavy Metal Ion Adsorption, Solvent Extraction)
The unique structural features of this compound, specifically the presence of nitrogen, sulfur, and oxygen atoms, suggest its potential as a chelating agent for heavy metal ions. While direct studies on the adsorption properties of this compound are not extensively documented, the functional groups within the molecule, particularly the carbohydrazide moiety, are known to be effective in binding with heavy metals.
Research into materials functionalized with hydrazide groups has demonstrated their significant capabilities in the removal of heavy metal ions from aqueous solutions. These hydrazide-modified adsorbents exhibit a strong affinity for various metal ions through chelation and ion exchange mechanisms. bohrium.comnih.gov The nitrogen and oxygen atoms of the hydrazide group can act as donor sites, forming stable complexes with metal ions. bohrium.comnih.gov
For instance, studies on hydrazide-modified sodium alginate have shown high adsorption capacities for several toxic heavy metals. bohrium.comnih.gov The efficiency of these materials underscores the potential of the carbohydrazide group in this compound for similar applications in water purification and environmental remediation. The table below summarizes the adsorption capacities of a hydrazide-modified adsorbent for different heavy metal ions, illustrating the effectiveness of the hydrazide functional group in such applications. bohrium.comnih.gov
Table 1: Adsorption Capacities of Hydrazide-Modified Sodium Alginate for Various Heavy Metal Ions
| Heavy Metal Ion | Adsorption Capacity (mmol/g) |
|---|---|
| Mercury (Hg²⁺) | 7.833 |
| Lead (Pb²⁺) | 2.036 |
| Cadmium (Cd²⁺) | 4.766 |
| Copper (Cu²⁺) | 3.937 |
This data is based on research on hydrazide-modified sodium alginate and is presented to illustrate the potential of the carbohydrazide functional group present in this compound. bohrium.comnih.gov
The thiomorpholine ring, containing a sulfur atom, could further enhance the selectivity of this compound towards certain soft heavy metals that have a high affinity for sulfur. However, without specific experimental data on this compound, its precise capabilities in heavy metal ion adsorption and solvent extraction remain a subject for future investigation.
Environmental Chemistry Applications (e.g., Photocatalytic Degradation)
Currently, there is a lack of specific research in the published literature regarding the application of this compound in photocatalytic degradation or other environmental chemistry processes. While photocatalysis is a widely studied method for breaking down organic pollutants in water, and various semiconductor materials have been investigated for this purpose, the role of this compound as a catalyst, sensitizer, or substrate in such reactions has not been documented.
The study of photocatalysis often involves compounds like titanium dioxide (TiO₂) and other semiconductors that can generate reactive oxygen species upon irradiation to degrade pollutants. The potential for this compound to interact with these systems, either by enhancing their activity or by being a target for degradation, is an area that remains to be explored.
Future Research Directions and Outlook
Exploration of Green Chemistry Principles in Synthesis
The synthesis of thiomorpholine-4-carbohydrazide and its derivatives is an area ripe for the application of green chemistry principles. nih.gov The goal is to develop more environmentally benign and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Future research will likely focus on:
Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds (VOCs). mdpi.com The selection of solvents will be guided by their environmental impact, safety profile, and ability to facilitate efficient reactions. unibo.it
Catalytic Methods: Developing novel catalytic systems, including biocatalysts and nanocatalysts, to improve reaction efficiency and selectivity. mdpi.com These catalysts can lead to higher atom economy and reduce the need for stoichiometric reagents.
Energy Efficiency: Exploring energy-efficient synthetic methods, such as microwave-assisted and ultrasound-assisted synthesis, to shorten reaction times and lower energy consumption. bas.bg Mechanochemistry, which involves reactions induced by mechanical force, also presents a solvent-free alternative. nih.gov
Renewable Feedstocks: Investigating the use of renewable starting materials to reduce reliance on petrochemical sources. nih.gov
By embracing these green chemistry principles, the synthesis of this compound can become more sustainable and economically viable.
Design of Advanced Coordination Architectures with Tailored Functionalities
This compound is an excellent ligand for the formation of coordination complexes with various metal ions. The design of advanced coordination architectures with specific, tailored functionalities is a promising area for future research.
Key research directions include:
Functional Materials: Synthesizing metal-organic frameworks (MOFs) and coordination polymers with unique properties, such as porosity, luminescence, and magnetic behavior. These materials could find applications in gas storage, separation, catalysis, and sensing.
Biomimetic Systems: Designing coordination complexes that mimic the active sites of metalloenzymes. These complexes could serve as catalysts for a variety of chemical transformations with high selectivity and efficiency.
Therapeutic and Diagnostic Agents: Developing metal complexes with potential therapeutic or diagnostic applications. For instance, complexes with radioactive metals could be explored for use in medical imaging or targeted radiotherapy.
The ability to control the structure and properties of these coordination architectures at the molecular level will be crucial for realizing their full potential.
Integration of Machine Learning and AI in Computational Chemistry for Predictive Design
The integration of machine learning (ML) and artificial intelligence (AI) with computational chemistry offers a powerful approach to accelerate the discovery and design of new this compound derivatives with desired properties. nih.govnih.govresearchgate.net
Future research will leverage these computational tools for:
Property Prediction: Developing ML models to accurately predict the physicochemical properties, biological activities, and spectroscopic characteristics of novel derivatives. researchgate.net This can significantly reduce the time and cost associated with experimental screening.
Generative Models: Employing generative AI models to design new molecules with optimized properties. github.io These models can explore vast chemical spaces to identify promising candidates for specific applications.
Reaction Prediction: Using AI to predict the outcomes of chemical reactions, including yields and potential side products. github.io This can aid in the planning and optimization of synthetic routes.
The synergy between computational modeling and experimental validation will be essential for translating in silico predictions into tangible results. nih.govnih.gov
Development of Novel Derivatization Strategies for Targeted Applications
The versatility of the this compound scaffold allows for a wide range of derivatization strategies to tailor its properties for specific applications. Future research will focus on developing novel and efficient methods for its chemical modification.
Areas of exploration include:
Combinatorial Chemistry: Utilizing combinatorial approaches to rapidly synthesize large libraries of derivatives for high-throughput screening. mdpi.com
Click Chemistry: Employing "click" reactions, which are highly efficient and selective, to introduce a variety of functional groups.
Post-Synthetic Modification: Developing methods for the post-synthetic modification of coordination complexes and polymers to fine-tune their properties.
These strategies will enable the creation of a diverse array of this compound derivatives with customized functionalities.
Interdisciplinary Research Integrating this compound Chemistry with Emerging Technologies
The future of this compound research lies in its integration with other scientific and technological fields. Interdisciplinary collaborations will be key to unlocking new applications and advancing our understanding of this versatile compound.
Potential areas of interdisciplinary research include:
Materials Science: Collaborating with materials scientists to incorporate this compound derivatives into advanced materials, such as polymers, nanocomposites, and electronic devices.
Nanotechnology: Exploring the use of these compounds in the development of nanomaterials, including nanoparticles and nanosensors.
Biotechnology: Integrating this compound chemistry with biological systems for applications in drug delivery, bioimaging, and biosensing.
By fostering these interdisciplinary connections, researchers can harness the unique properties of this compound to address challenges in a wide range of fields.
Q & A
Q. What are the established synthetic routes for Thiomorpholine-4-carbohydrazide, and how can reaction conditions be optimized for yield?
this compound is typically synthesized via condensation reactions. A common approach involves reacting hydrazine hydrate with carbon disulfide in a 3:1 molar ratio under reflux conditions (343 K for 6 hours) to form thiocarbohydrazide intermediates, followed by further functionalization with morpholine derivatives . Optimization can be achieved by varying solvent systems (e.g., ethanol vs. DMF), reaction temperatures (tested via trial experiments at 343–413 K), and catalyst use. Yield improvements are often monitored using HPLC or gravimetric analysis.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- PPE : Wear nitrile gloves, lab coats, and respiratory protection during synthesis .
- Storage : Keep in airtight containers in well-ventilated, cool areas to prevent degradation .
- Emergency response : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .
Q. How can structural characterization of this compound derivatives be systematically performed?
- Spectroscopy : Use ¹H/¹³C NMR to confirm hydrogen and carbon environments (e.g., morpholine ring protons at δ 3.6–3.8 ppm, thiourea NH signals at δ 9.2–10.5 ppm) .
- Mass spectrometry : Q-TOF-MS for molecular ion verification (e.g., [M+H]⁺ peaks matching theoretical masses) .
- Elemental analysis : Validate purity (>98% via TLC or combustion analysis) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) enhance the study of this compound’s electronic properties and bioactivity?
- DFT calculations : Analyze HOMO-LUMO gaps to predict charge-transfer behavior and nonlinear optical (NLO) properties. Solvent effects (e.g., DMSO vs. water) can be modeled using TD-DFT to simulate UV-Vis spectra .
- Molecular docking : Screen against target proteins (e.g., carbonic anhydrase) to identify binding affinities and mechanistic pathways. Use software like AutoDock Vina with optimized force fields .
- ADME profiling : Predict pharmacokinetics (e.g., logP, bioavailability) via SwissADME or similar tools .
Q. How should researchers address contradictory data in biological activity studies of this compound analogs?
Contradictions (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:
- Experimental variables : Control solvent polarity (e.g., DMSO concentration), incubation time, and temperature .
- Structural modifications : Compare substituent effects (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy groups) using SAR analysis .
- Statistical validation : Apply ANOVA or t-tests to assess significance (p < 0.05) and report confidence intervals .
Q. What novel methodologies can be applied to explore this compound’s role in multi-target drug design?
- Fragment-based drug discovery (FBDD) : Use crystallography to identify morpholine-thiazole hybrids as core scaffolds .
- Click chemistry : Introduce triazole or thiadiazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition for enhanced selectivity .
- High-throughput screening (HTS) : Test libraries against diverse targets (e.g., fungal enzymes, cancer cell lines) using automated assays .
Methodological Frameworks
- Research design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation .
- Data collection : Use validated questionnaires or spectroscopic databases to ensure reproducibility .
- Peer review : Follow guidelines for clarity in methods, statistical rigor, and conflict-of-interest disclosure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
